(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
Overview
Description
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H21BrOSi. It is commonly used in organic synthesis as a building block for the preparation of various organic compounds. The compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl dimethylsilyl group attached to a phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-methylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
[ \text{3-Bromo-4-methylphenol} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and purification techniques such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy compounds with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized phenoxy compounds such as quinones.
Reduction Reactions: Products include hydrogenated phenoxy compounds.
Scientific Research Applications
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the tert-butyl dimethylsilyl group play crucial roles in its chemical behavior. The bromine atom can participate in substitution reactions, while the tert-butyl dimethylsilyl group can protect the phenoxy ring from unwanted reactions, allowing for selective functionalization.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methylphenol): Lacks the tert-butyl dimethylsilyl group, making it less versatile in certain synthetic applications.
(4-Methylphenoxy)(tert-butyl)dimethylsilane: Lacks the bromine atom, limiting its reactivity in substitution reactions.
(3-Bromo-4-methylphenoxy)trimethylsilane: Similar but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group, affecting its steric and electronic properties.
Uniqueness
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is unique due to the combination of the bromine atom and the tert-butyl dimethylsilyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3-bromo-4-methylphenoxy)-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIXAMOGQEKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598821 | |
Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164513-48-8 | |
Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methylphenoxy tert-butyl dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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